molecular formula C21H19ClN6O B2625179 N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 873002-46-1

N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2625179
CAS No.: 873002-46-1
M. Wt: 406.87
InChI Key: HKWZHEHGHRPLMO-UHFFFAOYSA-N
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Description

N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H19ClN6O and its molecular weight is 406.87. The purity is usually 95%.
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Biological Activity

N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN6O. The compound features a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various triazole derivatives found that compounds similar to this compound showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. A related compound demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation . The ability to inhibit HDACs correlates with increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

The mechanism underlying the biological activity of this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.
  • Receptor Interaction : The benzamide moiety may interact with specific receptors or proteins involved in cell signaling pathways.

Study 1: Antitubercular Activity

In a recent study focusing on the design and synthesis of benzamide derivatives for antitubercular activity, several compounds exhibited significant inhibition against Mycobacterium tuberculosis H37Ra. Among these compounds, those structurally similar to this compound were highlighted for their low cytotoxicity towards human cells while maintaining potent antimicrobial effects .

Study 2: Anticancer Properties

Another investigation into triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through HDAC inhibition. The study reported IC50 values indicating strong antiproliferative effects against various cancer cell lines . This suggests that this compound could be a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity IC50 Values (μM) Reference
Antitubercular1.35 - 2.18
Anticancer (HDAC Inhibition)95.48 (HDAC3)
Cytotoxicity (HEK293 cells)Non-toxic

Properties

IUPAC Name

N-[2-[6-[(2-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c22-17-9-5-4-8-16(17)14-24-18-10-11-19-25-26-20(28(19)27-18)12-13-23-21(29)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWZHEHGHRPLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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